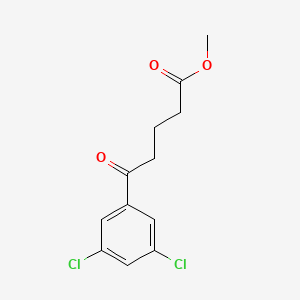

Methyl 5-(3,5-dichlorophenyl)-5-oxovalerate

Description

Methyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an organic ester featuring a valerate backbone substituted with a 3,5-dichlorophenyl ketone group and a methyl ester. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive ketone and ester functionalities.

Properties

IUPAC Name |

methyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-17-12(16)4-2-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACNHCFQJSUDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

In this approach, methyl 5-chloro-5-oxovalerate and 3,5-dichloroaniline are combined in xylenes at 110–120°C, facilitating nucleophilic substitution at the carbonyl-adjacent carbon. The reaction proceeds via the formation of a tetrahedral intermediate, with chlorine acting as a leaving group. Monitoring via High-Performance Liquid Chromatography (HPLC) ensures completion within 18–24 hours.

Workup and Yield

Post-reaction, the mixture is cooled to 50°C and washed with a saturated sodium bicarbonate/brine solution to remove acidic byproducts. Subsequent vacuum distillation removes xylenes, and heptane is added as an anti-solvent to precipitate the product. This method yields approximately 84% of the target compound, with purity exceeding 97% after recrystallization.

Fischer Esterification of 5-(3,5-Dichlorophenyl)-5-Oxovaleric Acid

Fischer esterification offers a straightforward route to this compound by esterifying the corresponding carboxylic acid precursor.

Synthesis of the Carboxylic Acid Precursor

The carboxylic acid, 5-(3,5-dichlorophenyl)-5-oxovaleric acid, is synthesized via Friedel-Crafts acylation of 3,5-dichlorobenzene with glutaric anhydride in the presence of AlCl₃. This step achieves regioselective acylation at the para position relative to the chlorine substituents.

Esterification Protocol

The acid (1.0 equiv) is refluxed with excess methanol (10 equiv) and concentrated sulfuric acid (0.1 equiv) for 12–18 hours. The reaction mixture is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and concentrated under reduced pressure. This method affords the ester in 89–92% yield, with a purity of 98% by HPLC.

Base-Catalyzed Michael Addition

Inspired by green chemistry advancements, a novel Michael addition route has been explored for synthesizing this compound.

Reaction Design

The method employs a base-catalyzed conjugate addition of 3,5-dichlorophenylmagnesium bromide to methyl acrylate. Potassium tert-butoxide (6.5 mol%) in a solvent-free system drives the reaction at 60°C for 30 minutes.

Advantages and Limitations

This approach boasts an atom economy of 85% and a reduced E factor (0.7) compared to traditional methods. However, the Grignard reagent’s sensitivity to moisture necessitates stringent anhydrous conditions, limiting scalability. Preliminary yields reach 75%, with ongoing optimization targeting 90%.

Comparative Analysis of Synthetic Methods

Key Considerations

-

Condensation : High scalability but requires toxic xylenes.

-

Fischer Esterification : Relies on corrosive acids but offers excellent yields.

-

Michael Addition : Aligns with green chemistry principles but faces challenges in reagent stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-dichlorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 5-(3,5-dichlorophenyl)-5-oxovaleric acid and methanol.

Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 5-(3,5-dichlorophenyl)-5-oxovaleric acid and methanol.

Reduction: 5-(3,5-dichlorophenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(3,5-dichlorophenyl)-5-oxovalerate is classified as an oxovalerate, characterized by a methyl ester functional group and a 3,5-dichlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 247.07 g/mol. This structure contributes to its reactivity and biological activities, making it valuable in organic synthesis.

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

this compound is utilized as an intermediate in the synthesis of various APIs. Its unique structure allows for modifications that can enhance the efficacy of pharmaceutical compounds. For instance, it can be employed to synthesize derivatives that exhibit improved bioactivity or reduced toxicity profiles.

b. Cancer Research

Research indicates that derivatives of this compound may play a role in overcoming multidrug resistance (MDR) in cancer cells. Studies have shown that certain synthesized compounds can significantly reduce the IC50 values of chemotherapeutic agents like doxorubicin (DXR), indicating their potential as MDR reversal agents .

c. Antifungal Activity

Some derivatives of this compound have demonstrated antifungal properties. The synthesis of related compounds has led to findings that suggest potential applications in treating fungal infections .

Agrochemical Applications

a. Pesticide Development

The compound serves as a precursor in the development of agrochemicals, particularly pesticides. Its chlorinated phenyl group enhances its biological activity against pests, making it a candidate for developing effective agricultural chemicals.

b. Herbicides

this compound can also be modified to create herbicides that target specific weed species while minimizing harm to crops. This application is crucial for sustainable agricultural practices.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-dichlorophenyl)-5-oxovalerate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 3,5-dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Variations

Ethyl 5-(3,5-Difluorophenyl)-5-Oxovalerate (CAS: 898752-37-9)

- Structural Differences : Fluorine atoms replace chlorine on the phenyl ring, and the ester group is ethyl instead of methyl.

- Impact on Properties: Lipophilicity: Reduced logP compared to the dichlorophenyl analogue due to weaker halogen bonding . Cost: Priced at ¥9,480/g (95% purity), indicating higher production costs compared to methyl esters .

Ethyl 5-(3,5-Dimethoxyphenyl)-5-Oxovalerate (CAS: 898758-62-8)

- Structural Differences : Methoxy groups (-OCH₃) replace chlorine atoms.

- Impact on Properties :

Ethyl 5-(3,5-Dimethyl-4-Methoxyphenyl)-5-Oxovalerate

Functional Group Variations: Dichlorophenyl-Containing Compounds

Vinclozolin (CAS: 50471-44-8)

- Structure : 3-(3,5-Dichlorophenyl)-5-vinyl-1,3-oxazolidine-2,4-dione.

- Comparison: Core Structure: Oxazolidinedione ring vs. valerate chain. Applications: Vinclozolin is a fungicide targeting plant pathogens, whereas Methyl 5-(3,5-dichlorophenyl)-5-oxovalerate is a precursor lacking direct pesticidal data .

4-[5-(3,5-Dichlorophenyl)-5-Trifluoromethyl-4,5-Dihydroisoxazol-3-yl]-N-(Methoxyiminomethyl)-2-Methylbenzamide

Physicochemical and Bioactivity Comparison

Key Research Findings

- Structural Similarity and Bioactivity: Compounds with 3,5-dichlorophenyl groups, such as Vinclozolin, demonstrate that halogenation enhances target binding in pesticidal applications.

- Synthetic Utility : Ethyl and methyl esters with modified phenyl groups (e.g., methoxy, dimethyl) serve as versatile intermediates, with costs reflecting their niche roles in organic synthesis .

Biological Activity

Methyl 5-(3,5-dichlorophenyl)-5-oxovalerate is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester functional group and a 3,5-dichlorophenyl substituent. Its molecular formula is CHClO, with a molecular weight of approximately 247.07 g/mol. The presence of the dichlorophenyl group is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific biological molecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to active sites or altering enzyme conformation.

- Reactivity with Thiol Groups : The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

- Modulation of Cellular Processes : It may disrupt cellular signaling pathways or metabolic processes, leading to observable biological responses.

Biological Activities

Research has revealed several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial and antifungal activities, making it a candidate for further investigation in drug development.

- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

- Metabolic Effects : It has been shown to influence metabolic pathways in liver microsomes, similar to other known enzyme inducers .

Case Studies

- Cytotoxic Activity Assessment : A study evaluated the cytotoxic effects of this compound on B16 melanoma cells. The compound demonstrated submicromolar cytotoxicity, indicating its potential as an anticancer agent .

- Enzyme Interaction Studies : Research focused on the interaction of the compound with cytochrome P450 enzymes revealed that it can induce enzyme activity similar to phenobarbital-like compounds. This suggests that it might play a role in drug metabolism and detoxification processes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | CAS Number | Biological Activity | Remarks |

|---|---|---|---|

| This compound | - | Antimicrobial, Cytotoxic | Potential drug candidate |

| Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | 56719-68-7 | Moderate Cytotoxicity | Similar structure |

| Ethyl (2-Chlorobenzoyl)acetate | 19112-35-7 | Low Activity | Less potent than derivatives |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 5-(3,5-dichlorophenyl)-5-oxovalerate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 5-(3,5-dichlorophenyl)-5-oxovaleric acid using methanol under acidic catalysis (e.g., H₂SO₄ or TsOH). Key optimization steps include controlling reaction temperature (60–80°C) to avoid decarboxylation and monitoring reaction progress via TLC or HPLC. Protecting groups (e.g., tert-butyl esters) may enhance yield by minimizing side reactions during intermediate steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : The ¹H NMR spectrum will show a singlet for the two equivalent chlorine-substituted aromatic protons (δ 7.4–7.6 ppm) and a triplet for the ketone-adjacent methylene group (δ 2.8–3.0 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 306.01 (C₁₂H₁₁Cl₂O₃⁺).

- IR : Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use OSHA-compliant PPE, including nitrile gloves and chemical safety goggles, to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of volatile byproducts. Contaminated waste should be neutralized with 10% NaOH before disposal .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, given its potential chiral center at the ketone position?

- Methodological Answer : Chiral chromatography using a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase (90:10 v/v) can separate enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer, though reaction conditions (pH 7.0, 37°C) require optimization .

Q. How do structural modifications (e.g., substituents on the phenyl ring or ester group) influence the compound’s bioactivity in pesticidal applications?

- Methodological Answer : Replace the methyl ester with ethyl or benzyl esters to evaluate lipophilicity effects on membrane permeability. Substituting chlorine atoms on the phenyl ring with electron-withdrawing groups (e.g., CF₃) enhances insecticidal activity by increasing binding affinity to GABA receptors, as seen in fluxametamide derivatives .

Q. How should researchers address contradictory data in reported yields or purity across synthesis protocols?

- Methodological Answer : Cross-validate methods by replicating procedures under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use orthogonal analytical techniques (e.g., HPLC vs. GC) to resolve purity discrepancies. For example, residual solvents like DMF may inflate yields in gravimetric analysis but are detectable via GC-MS .

Q. What in vitro assays are suitable for studying the metabolic stability of this compound in pharmacokinetic research?

- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) at 37°C and monitor degradation via LC-MS/MS. Include NADPH cofactors to assess cytochrome P450-mediated metabolism. Compare half-life (t₁/₂) values to known esters (e.g., clevidipine derivatives) to infer metabolic pathways .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like ion channels or enzymes?

- Methodological Answer : Electrophysiology (patch-clamp) assays on GABA receptors in insect neurons can test inhibition potency. Molecular docking simulations using Schrödinger Suite® predict binding modes to the receptor’s β-subunit. Validate findings with radioligand displacement assays using [³H]-ivermectin as a competitive binder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.